![molecular formula C12H11N5O2 B13888305 Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate typically involves a multi-step process. One common method includes the use of click chemistry, which is known for its efficiency and eco-friendliness. The process often starts with the preparation of the ethynylpyridine derivative, followed by the formation of the tetrazole ring through a cycloaddition reaction. The final step involves esterification to obtain the ethyl acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit or activate the target, leading to various biological effects. The ethynyl and pyridine moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Known for its unique combination of tetrazole and ethynylpyridine moieties.
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Similar structure but with a methyl ester group.
Uniqueness
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate stands out due to its specific combination of functional groups, which can provide unique chemical reactivity and biological activity. The presence of both the ethynyl and pyridine moieties can enhance its binding affinity to specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N5O2 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3 |
InChI Key |
YNZHMKAGUYHHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


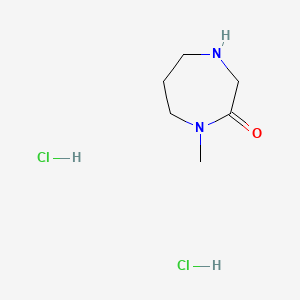
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)
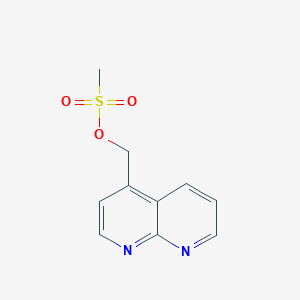

![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
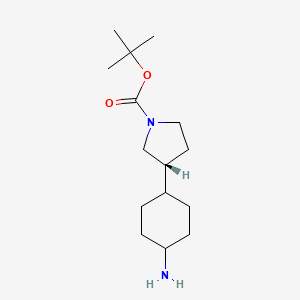
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
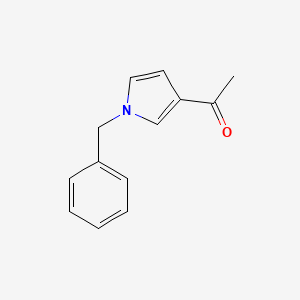
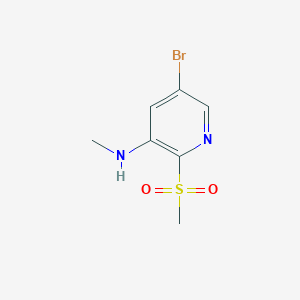
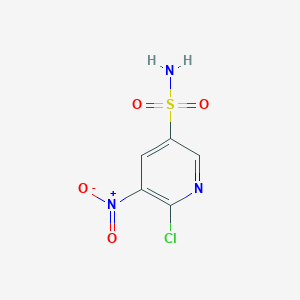

![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
